N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
Description
N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c17-12-8-13(18)10-14(9-12)19-16(22)21-5-3-20(4-6-21)11-15-2-1-7-23-15/h1-2,7-10H,3-6,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZBLPCSTLZRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the piperazine ring with a furan-2-ylmethyl halide under basic conditions.
Attachment of the 3,5-dichlorophenyl group: This can be done through a nucleophilic substitution reaction using 3,5-dichlorophenyl halide.
Formation of the carboxamide group: The final step involves the reaction of the amine group on the piperazine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)piperazine-1-carboxamide
- 4-(furan-2-ylmethyl)piperazine-1-carboxamide
- N-(3,5-dichlorophenyl)-4-methylpiperazine-1-carboxamide
Uniqueness
N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the 3,5-dichlorophenyl and furan-2-ylmethyl groups, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
